molecular formula C18H42P2Pd B12569322 Di-tert-butyl(methyl)phosphane--palladium (2/1) CAS No. 479210-19-0

Di-tert-butyl(methyl)phosphane--palladium (2/1)

Cat. No.: B12569322
CAS No.: 479210-19-0
M. Wt: 426.9 g/mol
InChI Key: VIRUWCAELCHVPX-UHFFFAOYSA-N
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Description

Di-tert-butyl(methyl)phosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two di-tert-butyl(methyl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and applications in catalysis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(methyl)phosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with di-tert-butyl(methyl)phosphane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

PdCl2+2P(t-Bu)2MePd[P(t-Bu)2Me]2Cl2\text{PdCl}_2 + 2 \text{P(t-Bu)}_2\text{Me} \rightarrow \text{Pd[P(t-Bu)}_2\text{Me]}_2\text{Cl}_2 PdCl2​+2P(t-Bu)2​Me→Pd[P(t-Bu)2​Me]2​Cl2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(methyl)phosphane–palladium (2/1) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, alkylating agents, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.

Mechanism of Action

The mechanism by which di-tert-butyl(methyl)phosphane–palladium (2/1) exerts its effects involves the coordination of the palladium center to the phosphane ligands, which stabilizes the palladium in its active form. This allows the palladium to participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(methyl)phosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.

Properties

CAS No.

479210-19-0

Molecular Formula

C18H42P2Pd

Molecular Weight

426.9 g/mol

IUPAC Name

ditert-butyl(methyl)phosphane;palladium

InChI

InChI=1S/2C9H21P.Pd/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3;

InChI Key

VIRUWCAELCHVPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pd]

Origin of Product

United States

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